Enantiomeric Identity: (3R) vs. (3S) Configuration
(3R)-3-Methoxyazepane (CAS 2165412-44-0) bears the (R) absolute configuration at the 3-position, with SMILES CO[C@H]1CNCCCC1, directly opposite to the (3S)-3-methoxyazepane enantiomer (CAS 2165740-31-6, SMILES CO[C@@H]1CNCCCC1) . In enantioselective synthesis, the choice between (3R) and (3S) enantiomers is mutually exclusive: incorporation of the (3R) enantiomer into a pharmacophore yields a diastereomerically distinct product relative to the (3S) enantiomer, with potential differences in target binding affinity, metabolic stability, and off-target activity profiles [1]. Both enantiomers are commercially available at equivalent purity (98%), but the (3R) form must be specifically procured for synthetic routes requiring the (R)-configured chiral center; substitution with the (3S) enantiomer would invert stereochemistry at the critical 3-position and render any downstream SAR or ee-dependent analysis invalid .
| Evidence Dimension | Absolute stereochemistry at C3 |
|---|---|
| Target Compound Data | (3R) configuration; SMILES CO[C@H]1CNCCCC1; 1 defined chiral center (R) |
| Comparator Or Baseline | (3S)-3-Methoxyazepane (CAS 2165740-31-6); SMILES CO[C@@H]1CNCCCC1; (S) configuration |
| Quantified Difference | Opposite absolute configuration; distinct chemical entity (enantiomer pair); equivalent purity (both 98%) but non-interchangeable in chiral synthesis |
| Conditions | Enantioselective synthesis; chiral pharmacophore construction; preclinical SAR studies |
Why This Matters
For any synthetic route demanding (R)-stereochemistry at the azepane 3-position, (3R)-3-methoxyazepane is the only valid procurement choice; use of the (3S) enantiomer would produce a different diastereomer or enantiomer with potentially divergent biological activity and unrecognizable SAR.
- [1] Kuujia. (S)-3-Methoxyazepane hydrochloride, CAS 2387569-16-4: stereospecific applications in neuromodulator and receptor ligand synthesis. Available at: https://www.kuujia.com/cas-2387569-16-4.html (accessed 2026). View Source
